
Acetylene--thiirane (1/1)
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Overview
Description
Acetylene--thiirane (1/1) is a useful research compound. Its molecular formula is C4H6S and its molecular weight is 86.16 g/mol. The purity is usually 95%.
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Q & A
Q. Basic Research: What experimental methods are recommended for synthesizing acetylene–thiirane (1/1) with high purity?
Methodological Answer:
- Step 1 : Review primary literature for established protocols. Use databases like NIST Chemistry WebBook to identify precursor reactivity and thermodynamic stability .
- Step 2 : Optimize reaction conditions (e.g., solvent, temperature) based on thiirane’s sensitivity to ring-opening reactions. Consider inert atmospheres to prevent oxidation .
- Step 3 : Validate purity via gas chromatography–mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR) to confirm the absence of byproducts like ethylene sulfide or acetylene oligomers .
- Step 4 : Replicate synthesis in triplicate to ensure reproducibility, adhering to protocols in for experimental rigor .
Q. Basic Research: How can spectroscopic techniques distinguish acetylene–thiirane (1/1) from structurally similar compounds?
Methodological Answer:
- FTIR Analysis : Identify the C≡C stretch (~2100–2260 cm⁻¹) and thiirane’s C-S-C asymmetric stretch (~600–700 cm⁻¹) .
- NMR Spectroscopy : Use 13C NMR to resolve the thiirane ring’s carbons (δ ~25–35 ppm) and acetylene carbons (δ ~70–90 ppm). Compare with reference data from NIST or peer-reviewed crystallographic studies .
- Cross-Verification : Combine Raman spectroscopy (C≡C vibrational modes) and X-ray diffraction (if crystalline) to resolve ambiguities .
Q. Advanced Research: How should researchers address contradictions between computational and experimental thermochemical data for acetylene–thiirane (1/1)?
Methodological Answer:
- Step 1 : Validate computational models (e.g., DFT methods) by benchmarking against experimentally derived formation enthalpies (ΔfH) from high-precision calorimetry .
- Step 2 : Assess systematic errors (e.g., basis set limitations in DFT) and compare with analogous systems (e.g., ethylene–thiirane) to identify outliers .
- Step 3 : Replicate experimental measurements under controlled conditions (e.g., using microcombustion calorimetry) and publish raw data with uncertainty margins for transparency .
Q. Advanced Research: What strategies mitigate thiirane ring instability during kinetic studies of acetylene–thiirane (1/1)?
Methodological Answer:
- Strategy 1 : Use cryogenic conditions (e.g., –30°C) to slow ring-opening reactions. Monitor degradation via real-time FTIR or UV-Vis spectroscopy .
- Strategy 2 : Stabilize the complex with non-polar solvents (e.g., hexane) to minimize nucleophilic attack on the thiirane sulfur atom .
- Strategy 3 : Apply pressure-dependent kinetics models to isolate thiirane decomposition pathways from acetylene interactions .
Q. Advanced Research: How can interdisciplinary collaboration improve mechanistic studies of acetylene–thiirane (1/1) reactions?
Methodological Answer:
- Role of Statisticians : Design response surface methodologies (RSM) to optimize reaction variables (e.g., stoichiometry, temperature) .
- Role of Computational Chemists : Develop machine learning models to predict reactive intermediates, validated by transient absorption spectroscopy .
- Role of Methodologists : Implement blind data analysis to reduce confirmation bias in interpreting spectral or chromatographic data .
Q. Basic Research: What databases provide reliable thermochemical and spectroscopic data for acetylene–thiirane (1/1)?
Methodological Answer:
- Primary Sources : NIST Chemistry WebBook (validated experimental data) and peer-reviewed journals (e.g., Journal of Physical Chemistry A) .
- Secondary Sources : Systematic reviews in Reviews in Analytical Chemistry for curated datasets .
- Avoid : Unverified platforms like ChemSpider or commercial databases lacking peer review .
Q. Advanced Research: How to design a reproducible protocol for studying acetylene–thiirane (1/1) under varying pressure conditions?
Methodological Answer:
- Step 1 : Use high-pressure reactors with sapphire windows for in situ FTIR monitoring .
- Step 2 : Calibrate pressure sensors traceably to NIST standards and document tolerances (±0.1 bar) .
- Step 3 : Publish detailed Supplemental Information with equipment specifications, raw pressure–time curves, and failure analyses .
Q. Basic Research: What are the best practices for documenting synthetic procedures to ensure reproducibility?
Methodological Answer:
- Practice 1 : Report molar ratios, solvent purification methods, and reaction times with exactitude (e.g., “stirred at 25±0.5°C for 24 h”) .
- Practice 2 : Include negative controls (e.g., thiirane-only reactions) to rule out autocatalytic pathways .
- Practice 3 : Use electronic lab notebooks (ELNs) with timestamped entries and version control .
Q. Advanced Research: How to resolve ambiguities in reaction mechanisms involving acetylene–thiirane (1/1) and electrophilic reagents?
Methodological Answer:
- Approach 1 : Use isotopic labeling (34S in thiirane) to track sulfur participation via mass spectrometry .
- Approach 2 : Perform ab initio molecular dynamics (AIMD) simulations to identify transition states, validated by ultrafast spectroscopy .
- Approach 3 : Compare kinetic isotope effects (KIE) for H/D substitution to distinguish concerted vs. stepwise mechanisms .
Q. Advanced Research: What methodologies ensure robust peer review of acetylene–thiirane (1/1) studies?
Methodological Answer:
- Method 1 : Implement open peer review with public data repositories (e.g., Zenodo) for transparency .
- Method 2 : Require raw spectral data (e.g., .jdx files) and computational input files (e.g., Gaussian .com) as submission prerequisites .
- Method 3 : Engage interdisciplinary reviewers (e.g., organic chemists, spectroscopists) to evaluate technical and methodological rigor .
Properties
CAS No. |
629656-86-6 |
---|---|
Molecular Formula |
C4H6S |
Molecular Weight |
86.16 g/mol |
IUPAC Name |
acetylene;thiirane |
InChI |
InChI=1S/C2H4S.C2H2/c1-2-3-1;1-2/h1-2H2;1-2H |
InChI Key |
YWHVYKBCXSGRRC-UHFFFAOYSA-N |
Canonical SMILES |
C#C.C1CS1 |
Origin of Product |
United States |
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